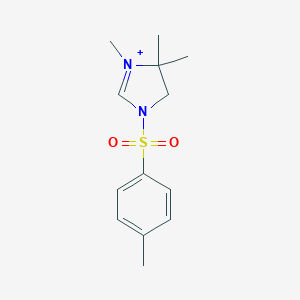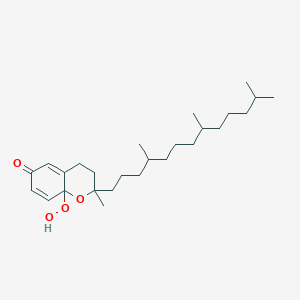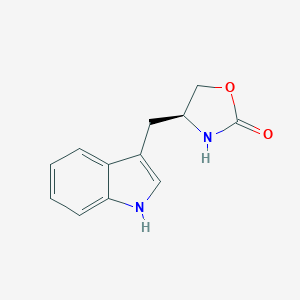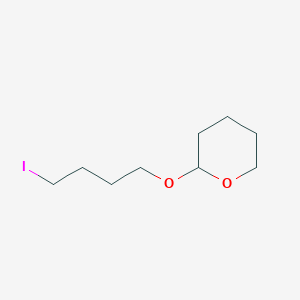![molecular formula C22H12N2OS B126553 4-(Phenanthro[9,10-d]oxazol-2-yl)phenyl isothiocyanate CAS No. 154954-02-6](/img/structure/B126553.png)
4-(Phenanthro[9,10-d]oxazol-2-yl)phenyl isothiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Phenanthro[9,10-d]oxazol-2-yl)phenyl isothiocyanate is a chemical compound with the molecular formula C22H12N2OS and a molecular weight of 352.41 g/mol . It is known for its use as a fluorogenic, Edman-type derivatization reagent for the subpicomolar detection of amino acids . This compound is particularly valued in fluorescence applications due to its high purity and efficiency .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenanthro[9,10-d]oxazol-2-yl)phenyl isothiocyanate typically involves the reaction of 2-(4-isothiocyanatophenyl)phenanthro[9,10-d]oxazole with appropriate reagents under controlled conditions . The reaction conditions often include maintaining specific temperatures and using solvents that facilitate the reaction while ensuring the purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring consistency and purity. The process includes rigorous quality control measures to maintain the high standards required for fluorescence applications .
化学反応の分析
Types of Reactions
4-(Phenanthro[9,10-d]oxazol-2-yl)phenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the isothiocyanate group.
Addition Reactions: The compound can undergo addition reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols . The reactions are typically carried out under controlled temperatures and in the presence of solvents that facilitate the reaction .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents used. For example, reactions with amines can yield thiourea derivatives .
科学的研究の応用
4-(Phenanthro[9,10-d]oxazol-2-yl)phenyl isothiocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a derivatization reagent for the detection of amino acids.
Biology: Employed in fluorescence-based assays to study biological molecules.
Medicine: Utilized in diagnostic assays that require high sensitivity and specificity.
Industry: Applied in the development of fluorescent materials and sensors.
作用機序
The mechanism of action of 4-(Phenanthro[9,10-d]oxazol-2-yl)phenyl isothiocyanate involves its ability to react with amino acids and other nucleophiles, forming stable derivatives that can be detected using fluorescence techniques . The molecular targets include amino groups in proteins and peptides, which react with the isothiocyanate group to form thiourea derivatives .
類似化合物との比較
Similar Compounds
2-(4-Isothiocyanatophenyl)phenanthro[9,10-d]oxazole: A closely related compound with similar fluorescence properties.
4,4’-Bis(1-phenyl-phenanthro[9,10-d]imidazol-2-yl)biphenyl: Another phenanthroimidazole-based material with applications in fluorescence.
Uniqueness
4-(Phenanthro[9,10-d]oxazol-2-yl)phenyl isothiocyanate is unique due to its high purity and efficiency in fluorescence applications. Its ability to form stable derivatives with amino acids makes it particularly valuable in sensitive detection assays .
特性
IUPAC Name |
2-(4-isothiocyanatophenyl)phenanthro[9,10-d][1,3]oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2OS/c26-13-23-15-11-9-14(10-12-15)22-24-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21(20)25-22/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKJUVSDNBXHGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2N=C(O4)C5=CC=C(C=C5)N=C=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154954-02-6 |
Source


|
| Record name | 4-(Phenanthro[9,10-d]oxazol-2-yl)phenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
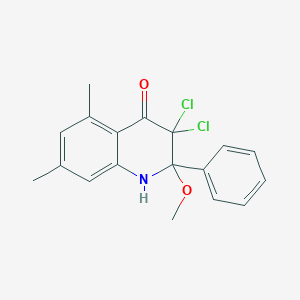

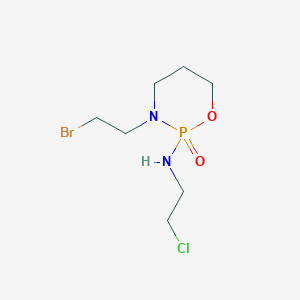
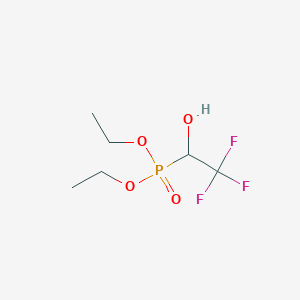

![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B126485.png)
